molecular formula C5H4BF6KN2 B13656111 Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide

Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide

Cat. No.: B13656111
M. Wt: 256.00 g/mol
InChI Key: FPTLNKIGSRBFCE-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide is a chemical compound known for its unique structure and properties. It is a member of the organoboron family, which are compounds containing carbon-boron bonds. This compound is particularly notable for its stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide typically involves the reaction of 3-methyl-4-(trifluoromethyl)-1H-pyrazole with a boron-containing reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The industrial process also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecules. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance the electrophilicity of the boron atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide is unique due to its pyrazole ring structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. The presence of both trifluoromethyl and pyrazole groups makes it particularly valuable in synthesizing complex organic molecules .

Properties

Molecular Formula

C5H4BF6KN2

Molecular Weight

256.00 g/mol

IUPAC Name

potassium;trifluoro-[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide

InChI

InChI=1S/C5H4BF6N2.K/c1-2-3(5(7,8)9)4(14-13-2)6(10,11)12;/h1H3,(H,13,14);/q-1;+1

InChI Key

FPTLNKIGSRBFCE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=NN1)C)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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